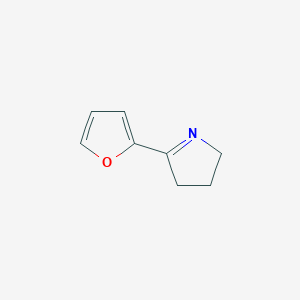

5-(furan-2-yl)-3,4-dihydro-2H-pyrrole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(furan-2-yl)-3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWIYWDWUHQXIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301289254 | |

| Record name | 5-(2-Furanyl)-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104704-31-6 | |

| Record name | 5-(2-Furanyl)-3,4-dihydro-2H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104704-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Furanyl)-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-Furanyl)-3,4-dihydro-2H-pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040013 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Nomenclature and Advanced Structural Characterization

Systematic IUPAC Naming Conventions for 5-(furan-2-yl)-3,4-dihydro-2H-pyrrole

The name this compound is derived following the systematic rules of nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC). The name can be deconstructed as follows:

Parent Heterocycle: The principal ring system is identified as a pyrrole (B145914).

Saturation Level: The term "dihydro" indicates the addition of two hydrogen atoms to the parent pyrrole ring, saturating one of the double bonds. The locants "3,4-" specify that the saturation occurs across the bond between positions 3 and 4 of the pyrrole ring.

Indicated Hydrogen: The "2H" designation is used to specify the location of a saturated atom in a heterocyclic ring that would otherwise be unsaturated. In this case, it clarifies that the nitrogen atom (position 1) is part of a double bond, and the saturation is on the carbon side of the ring, leaving a double bond between N1 and C2.

Substituent: The "5-(furan-2-yl)-" prefix indicates that a furan (B31954) ring is attached as a substituent at position 5 of the dihydro-2H-pyrrole ring. The "-2-yl" locant specifies that the furan ring is connected via its carbon atom at position 2.

An alternative and commonly used name for the 3,4-dihydro-2H-pyrrole core is 1-pyrroline (B1209420) . foodb.ca Therefore, the compound can also be named 2-(furan-2-yl)-1-pyrroline . lookchem.com This nomenclature treats the dihydro-pyrrole as a specific isomer of pyrroline (B1223166), with the furan group attached to the carbon atom at position 2 of the 1-pyrroline ring.

Heterocyclic Ring Systems: Furan and Dihydro-2H-pyrrole Substructures

Furan: Furan is a five-membered aromatic heterocycle containing one oxygen atom. wikipedia.org Its aromaticity arises from the delocalization of six π-electrons (four from the two carbon-carbon double bonds and two from one of the lone pairs on the oxygen atom) across the planar ring system. This aromatic character imparts significant stability to the furan ring.

3,4-Dihydro-2H-pyrrole (1-Pyrroline): This substructure is a partially saturated derivative of pyrrole. It is a five-membered ring containing one nitrogen atom. foodb.ca Unlike the aromatic pyrrole, the 1-pyrroline ring is non-aromatic. It features an endocyclic imine functional group (a C=N double bond), which is a key reactive site. The carbons at positions 3 and 4 are sp³-hybridized and saturated, lending the ring conformational flexibility.

Stereochemical Considerations and Isomerism in Dihydro-2H-pyrroles

The parent molecule, this compound, is achiral as it does not possess any stereocenters. The structure is superimposable on its mirror image.

However, the dihydro-2H-pyrrole ring system can exhibit stereoisomerism when substituted. If substituents are introduced at the 3 and 4 positions, cis/trans (geometric) isomerism becomes possible. For example, a 3,4-disubstituted dihydro-2H-pyrrole can exist as two distinct diastereomers:

cis-isomer: The substituents are on the same face of the ring.

trans-isomer: The substituents are on opposite faces of the ring.

This principle is observed in related substituted systems, such as cis- and trans-3-Methyl-4-[1-[(trimethylsilyl)methyl]ethenyl]-5-propanoyl-3,4-dihydro-2H-pyrrole, which have been synthesized and isolated as distinct isomers. acs.org

Furthermore, constitutional isomers of the dihydro-pyrrole ring exist, differing in the location of the double bond:

2,3-Dihydro-1H-pyrrole (Δ²-Pyrroline): Contains an enamine moiety.

2,5-Dihydro-1H-pyrrole (Δ³-Pyrroline): Contains an isolated C=C double bond and a secondary amine group.

These isomers possess different chemical properties and reactivity compared to the 1-pyrroline (3,4-dihydro-2H-pyrrole) structure.

Conformational Analysis of the 3,4-Dihydro-2H-pyrrole Ring

The non-planar nature of saturated five-membered rings dictates that the 3,4-dihydro-2H-pyrrole substructure adopts a puckered conformation to minimize torsional and angle strain. The sp²-hybridized atoms (N1, C2, and C5) tend to lie in a plane due to the C=N double bond. This forces the remaining two sp³-hybridized atoms (C3 and C4) to deviate from this plane.

The two primary, low-energy conformations for such a ring are the envelope and half-chair (or twist) forms.

Envelope Conformation: Four of the ring atoms are coplanar, while the fifth atom (either C3 or C4) is out of the plane.

Half-Chair Conformation: Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.

Computational and spectroscopic studies, such as those using 1H NMR, on related dihydro-pyrrole derivatives help in understanding these conformational preferences. researchgate.net For this compound, the ring is in a continuous state of flux between these conformations at room temperature. The planarity of the furan ring and the imine bond restricts some rotational freedom, but the C3-C4 bond allows for significant puckering. The energy barrier between these conformations is typically low, leading to a dynamic equilibrium.

An in-depth exploration of the synthetic methodologies for this compound reveals a variety of strategic approaches for the construction of this heterocyclic compound. The synthesis is primarily centered on the formation of the 3,4-dihydro-2H-pyrrole ring, followed by or concurrent with the introduction of the furan-2-yl substituent at the 5-position.

Chemical Reactivity and Transformation Pathways

Reactivity Profile of the 3,4-Dihydro-2H-pyrrole Ring

The 3,4-dihydro-2H-pyrrole system, also known as a 1-pyrroline (B1209420), is a versatile heterocyclic intermediate. Its reactivity is dominated by the polarized imine bond and the potential for tautomerization to an enamine form, which influences both its oxidation and its reactions with electrophiles and nucleophiles.

A fundamental transformation of the 3,4-dihydro-2H-pyrrole ring is its dehydrogenation to the corresponding aromatic pyrrole (B145914). This oxidative aromatization is a common strategy for synthesizing substituted pyrroles from more saturated precursors. For 5-(furan-2-yl)-3,4-dihydro-2H-pyrrole, this process yields 2-(furan-2-yl)-1H-pyrrole, an important structural motif. Various oxidizing agents can accomplish this transformation, often requiring relatively mild conditions.

High-potential quinones are particularly effective for this purpose. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and chloranil (B122849) are widely used for the dehydrogenation of pyrrolidines and pyrrolines. researchgate.netorganic-chemistry.org The reaction with DDQ is proposed to proceed via a hydride transfer mechanism from the carbon atoms alpha to the nitrogen, followed by proton loss to achieve aromatization. nih.gov In some cases, a stoichiometric oxidant like manganese dioxide (MnO2) can be used in conjunction with a catalytic amount of DDQ to make the process more economical and environmentally benign. beilstein-journals.org

Other reagents have also proven effective. Activated manganese dioxide on its own is a classical reagent for the oxidation of allylic and benzylic alcohols but can also be applied to the dehydrogenation of nitrogen heterocycles. beilstein-journals.orgcommonorganicchemistry.com Furthermore, metal-free conditions, such as heating with activated carbon in a high-boiling solvent like toluene, have been shown to selectively dehydrogenate 2-aryl-1-pyrrolines.

| Oxidizing Agent | Typical Solvent | Temperature | Typical Yield (%) |

| DDQ | Dioxane, Benzene (B151609) | Room Temp. to Reflux | 55-85% |

| Chloranil | Toluene, DMSO | Reflux | 60-80% |

| MnO₂ | Chloroform, Dichloromethane | Reflux | Moderate to Good |

| Activated Carbon | Toluene | Reflux | ~45-50% |

| Pd/C | Toluene, Xylene | High Temp | Good to Excellent |

| This table presents typical conditions and yields for the oxidative aromatization of 2-aryl or 2-heteroaryl-1-pyrrolines, which are analogous to this compound. |

The most significant feature of the 3,4-dihydro-2H-pyrrole ring is the electrophilic carbon atom of the imine double bond (C=N). This site is highly susceptible to attack by a wide range of nucleophiles.

Nucleophilic Additions: Hydride reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), readily reduce the imine to an amine, yielding the corresponding 2-(furan-2-yl)pyrrolidine. libretexts.orgmasterorganicchemistry.com NaBH₄ is a milder reagent that can be used in protic solvents like methanol (B129727) or ethanol, whereas the more powerful LiAlH₄ requires anhydrous aprotic solvents (e.g., diethyl ether, THF) and a separate aqueous workup step. masterorganicchemistry.com

Organometallic reagents, including Grignard reagents (RMgX) and organolithium compounds (RLi), also add to the imine carbon. This reaction is a powerful method for carbon-carbon bond formation, allowing for the introduction of various alkyl, aryl, or vinyl substituents at the 2-position of the pyrrolidine (B122466) ring. The initial addition results in a magnesium or lithium amide salt, which is then hydrolyzed during aqueous workup to afford the substituted pyrrolidine.

Electrophilic Reactions: Direct electrophilic attack on the imine nitrogen is generally unfavorable. However, the 3,4-dihydro-2H-pyrrole can exist in equilibrium with its enamine tautomer, 5-(furan-2-yl)-2,3-dihydro-1H-pyrrole. Although the imine form typically predominates, the enamine tautomer possesses a nucleophilic carbon at the C-3 position. This allows for potential reactions with strong electrophiles at this site, though this reactivity is less commonly exploited than nucleophilic addition to the imine.

The 3,4-dihydro-2H-pyrrole ring itself is not a 1,3-dipole and does not directly participate in [3+2] cycloaddition reactions. This type of reactivity is characteristic of its isomers, azomethine ylides. nih.gov Azomethine ylides are versatile 1,3-dipoles used to construct five-membered nitrogen heterocycles, such as pyrrolidines. nih.govnih.gov They are typically generated in situ and trapped by a dipolarophile. For instance, the reaction of an α-amino acid with an aldehyde can generate an azomethine ylide via decarboxylation, which can then react with an alkene in a [3+2] fashion. acs.org

Therefore, while this compound is not a direct precursor for these cycloadditions, it is structurally related to the products of such reactions. The synthesis of heteroaryl-substituted pyrrolidines, including furyl-substituted variants, has been achieved through asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides. metu.edu.trnih.gov

A noteworthy pericyclic process involves the intramolecular cycloaddition of an azomethine ylide onto a tethered furan (B31954) ring. In such cases, the furan ring itself can act as the dipolarophile, reacting across its C2-C3 double bond. This provides a pathway to complex, fused heterocyclic systems. acs.orgpsu.edu

Reactivity of the Furan-2-yl Substituent

The furan ring is an electron-rich aromatic heterocycle that undergoes a distinct set of reactions, primarily electrophilic aromatic substitution and ring-opening/rearrangement pathways. uomustansiriyah.edu.iq The presence of the dihydropyrrole substituent influences this reactivity.

Furan is significantly more reactive than benzene towards electrophiles and undergoes electrophilic aromatic substitution (EAS) preferentially at the α-positions (C2 and C5). pearson.comresearchgate.net Since the dihydropyrrole moiety is attached at the C2 position, substitution on the furan ring of this compound is directed to the C5 position. quora.com

The imine group of the dihydropyrrole ring is generally considered to be electron-withdrawing, which would slightly deactivate the furan ring towards EAS compared to unsubstituted furan. However, the furan ring remains sufficiently activated to react under relatively mild conditions. Common EAS reactions include:

Nitration: Typically carried out with acetyl nitrate (B79036) (generated from nitric acid and acetic anhydride) to avoid the strongly acidic and oxidative conditions of mixed acid (H₂SO₄/HNO₃), which can degrade the furan ring.

Halogenation: Bromination and chlorination can often be performed with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.

Friedel-Crafts Acylation: Can be achieved using acid anhydrides with milder Lewis acids (e.g., BF₃·OEt₂) to introduce an acyl group, usually at the C5 position.

Under acidic conditions, particularly in the presence of water, the furan ring is susceptible to hydrolysis. rsc.org This reaction proceeds via protonation of the furan oxygen, followed by nucleophilic attack of water, leading to a ring-opened 1,4-dicarbonyl compound. For this compound, this would generate a species containing both an imine and a 1,4-dione functionality.

Inter-ring Electronic Interactions and Resonance Effects

The electronic nature of this compound is dominated by the electronic communication between the π-system of the furan ring and the C=N double bond of the dihydropyrrole moiety. The furan ring is a five-membered aromatic heterocycle with a six-π-electron system, making it significantly electron-rich. ksu.edu.sambbcollege.in The oxygen heteroatom contributes a lone pair to the aromatic sextet, which leads to a high electron density on the ring carbons, particularly the C2 and C5 positions. ksu.edu.sa

This electron-rich character of the furan ring directly influences the adjacent dihydropyrrole ring through conjugation. A significant resonance effect occurs where the π-electrons from the furan ring can be delocalized onto the imine group. This interaction creates an extended conjugated system, which can be represented by several resonance structures. In these structures, a positive charge is placed on the furan's oxygen atom, and a negative charge is delocalized onto the nitrogen atom of the dihydropyrrole ring. This delocalization suggests a degree of electronic push-pull character within the molecule, enhancing the nucleophilicity of the imine nitrogen while increasing the electrophilicity of the furan ring carbons compared to unsubstituted furan.

This inter-ring conjugation impacts the molecule's ground-state properties, such as bond lengths and electron distribution, and plays a crucial role in its chemical reactivity. The C-C bond linking the two rings is expected to have some double-bond character, leading to a more planar preferred conformation between the rings to maximize π-orbital overlap.

| Property | Furan Ring | 3,4-dihydro-2H-pyrrole (Imine Moiety) |

| Electronic Nature | Aromatic, π-excessive, electron-rich. ksu.edu.sa | Non-aromatic, contains a polar C=N bond. |

| Key Functional Group | Aromatic ether | Imine |

| Primary Interaction | Donates electron density via resonance (+R effect). | Accepts electron density; the imine nitrogen is a potential protonation site. |

| Effect on Reactivity | Activates the dihydropyrrole ring towards electrophiles at the nitrogen. | The conjugated system stabilizes intermediates formed during reactions. |

This table summarizes the fundamental electronic characteristics of the constituent rings and their mutual influence in this compound.

Mechanistic Investigations of Key Reaction Pathways

Key reaction pathways for this compound are centered around the reactivity of the imine group and the nucleophilic furan ring. A particularly important pathway involves the formation and subsequent reaction of an N-acyliminium ion, a highly reactive intermediate. qub.ac.uk This species can be generated by the acylation of the imine nitrogen, and it serves as a potent electrophile for various intra- and intermolecular reactions. researchgate.netnih.gov

Chemical reactions are broadly classified into two mechanistic categories: concerted and stepwise. Concerted reactions occur in a single step where all bond-breaking and bond-forming events happen simultaneously through a single transition state. differencebetween.comnumberanalytics.com In contrast, stepwise reactions proceed through multiple steps, involving the formation of one or more reactive intermediates. psiberg.comanamma.com.br

Formation of the Intermediate: The reaction is initiated by the N-acylation of the imine, which generates the N-acyliminium ion. This is a discrete, albeit transient, chemical species.

Nucleophilic Attack: In a subsequent step, a nucleophile attacks the electrophilic carbon of the N-acyliminium ion. The nucleophile could be an external reagent or, in suitably designed systems, the tethered furan ring itself in an intramolecular cyclization. researchgate.netcore.ac.uk

Each of these steps has its own transition state and activation energy barrier. This stepwise nature is characteristic of most ionic reactions in organic chemistry, where the stability of the intermediate plays a crucial role in the reaction's feasibility. quora.com A concerted mechanism, such as a pericyclic reaction, is less common for this type of substrate under typical ionic conditions.

| Mechanism Type | Characteristics | Relevance to this compound |

| Stepwise | Multi-step process; involves reaction intermediates; each step has a distinct transition state. psiberg.com | Highly relevant. Reactions via N-acyliminium ions proceed stepwise. qub.ac.uk |

| Concerted | Single-step process; no intermediates; single transition state; often stereospecific. numberanalytics.com | Less common for the primary ionic pathways of this molecule. |

This table compares concerted and stepwise mechanisms and their relevance to the reactivity of this compound.

The identification and characterization of transient intermediates are fundamental to understanding reaction mechanisms. For this compound, the most significant reaction intermediate is the N-acyliminium ion .

Generation and Structure: An N-acyliminium ion is formed when the nitrogen atom of the imine is acylated, for instance, by an acid chloride or anhydride. This process makes the imine carbon significantly more electrophilic. The resulting intermediate is a cation, with the positive charge delocalized between the carbon and the nitrogen atom. It is a planar species that is highly susceptible to attack by nucleophiles. Milder methods for generating N-acyliminium ions can involve the liberation of a leaving group from the α-position to the nitrogen atom. qub.ac.uk

Reactivity: The furan ring in the molecule can act as an intramolecular nucleophile. Studies on related furan-tethered N-acyliminium ions have shown that the electron-rich furan can attack the iminium carbon, leading to the formation of new ring systems (spirocyclic or fused azacycles). researchgate.netnih.govcore.ac.uk The outcome of such cyclizations often depends on the position of the tether and any substituents on the furan ring. nih.gov Alternatively, in the presence of external nucleophiles (e.g., organometallics, enol ethers, or other electron-rich aromatics), intermolecular addition reactions can occur.

While the N-acyliminium ion is a key intermediate for reactions initiated at the dihydropyrrole ring, another potential intermediate could be a sigma complex (or arenium ion) . This carbocationic intermediate would form if an electrophile attacks the furan ring, a characteristic reaction of electron-rich aromatic compounds. ksu.edu.sa The stability of this intermediate would be influenced by the electron-withdrawing nature of the protonated or acylated dihydropyrrole substituent.

Spectroscopic Characterization Techniques and Interpretations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. For 5-(furan-2-yl)-3,4-dihydro-2H-pyrrole, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for a comprehensive structural assignment.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are influenced by the electronic effects of the furan (B31954) and dihydropyrrole rings.

The protons of the dihydropyrrole ring are expected to appear in the aliphatic region. The two methylene (B1212753) groups (-CH₂-) at positions 3 and 4 would likely present as multiplets due to spin-spin coupling with each other. The methylene group at position 2, adjacent to the nitrogen atom, would be deshielded and is anticipated to resonate at a lower field compared to the methylene group at position 3.

The protons of the furan ring are in the aromatic region and exhibit characteristic coupling patterns. The proton at position 5 of the furan ring (H-5') is expected to be the most deshielded due to the adjacent oxygen atom. The protons at positions 3 and 4 of the furan ring (H-3' and H-4') would appear at slightly higher fields, with their coupling constants providing definitive evidence of their relative positions.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | ~3.9 - 4.1 | t | ~7.0 - 8.0 |

| H-3 | ~2.0 - 2.2 | p | ~7.0 - 8.0 |

| H-4 | ~2.9 - 3.1 | t | ~7.0 - 8.0 |

| H-3' | ~6.8 - 7.0 | d | ~3.4 |

| H-4' | ~6.4 - 6.6 | dd | ~1.8, 3.4 |

| H-5' | ~7.5 - 7.7 | d | ~1.8 |

Note: This data is predicted and may vary from experimental values.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The imine carbon (C=N) of the dihydropyrrole ring is a key feature and is expected to appear significantly downfield. The carbons of the furan ring will resonate in the aromatic region, with the carbon attached to the oxygen atom (C-2' and C-5') showing the largest chemical shifts. The aliphatic carbons of the dihydropyrrole ring will be found in the upfield region of the spectrum.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~55 - 60 |

| C-3 | ~22 - 26 |

| C-4 | ~35 - 40 |

| C-5 | ~170 - 175 |

| C-2' | ~150 - 155 |

| C-3' | ~110 - 115 |

| C-4' | ~112 - 118 |

| C-5' | ~145 - 150 |

Note: This data is predicted and may vary from experimental values.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the proton and carbon signals and for confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlations between protons that are coupled to each other. For this compound, strong cross-peaks would be expected between the protons of the adjacent methylene groups in the dihydropyrrole ring (H-2 with H-3, and H-3 with H-4). It would also confirm the coupling between the furan protons (H-3' with H-4', and H-4' with H-5').

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively link each proton signal to its corresponding carbon signal, for instance, confirming which carbon signal corresponds to C-2, C-3, C-4, C-3', C-4', and C-5' based on the chemical shifts of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations would be expected between the H-4 protons and the imine carbon (C-5), and between the furan protons and the C-5 carbon, thus confirming the connection between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about protons that are close in space, which is crucial for determining the stereochemistry and conformation of a molecule. For a relatively rigid structure like this compound, NOESY could show correlations between protons on the furan ring and protons on the dihydropyrrole ring that are in spatial proximity.

Infrared (IR) Spectroscopy for Vibrational Fingerprints

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic peaks corresponding to specific functional groups.

For this compound, the IR spectrum would be expected to show several key absorption bands:

A strong absorption band in the region of 1640-1660 cm⁻¹ corresponding to the C=N stretching vibration of the imine group in the dihydropyrrole ring.

Absorptions in the 3100-3150 cm⁻¹ region due to C-H stretching of the furan ring.

Peaks in the 2850-2960 cm⁻¹ range from the C-H stretching of the aliphatic methylene groups in the dihydropyrrole ring.

Characteristic absorptions for the furan ring, including C=C stretching around 1500-1600 cm⁻¹ and C-O-C stretching in the 1000-1300 cm⁻¹ region.

The out-of-plane C-H bending vibrations of the furan ring would also be present in the fingerprint region below 1000 cm⁻¹.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3120 | Medium | Aromatic C-H stretch (furan) |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1650 | Strong | C=N stretch (imine) |

| ~1580 | Medium | C=C stretch (furan) |

| ~1150 | Strong | C-O-C stretch (furan) |

Note: This data is predicted and may vary from experimental values.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

For this compound (C₈H₉NO), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (approximately 135.17 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula.

The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways could include:

Loss of a hydrogen atom to give an [M-1]⁺ peak.

Cleavage of the bond between the two rings, leading to fragments corresponding to the furan moiety and the dihydropyrrole moiety.

Retro-Diels-Alder type fragmentation of the dihydropyrrole ring.

Loss of small neutral molecules such as CO or HCN from the furan and dihydropyrrole rings, respectively.

Predicted Mass Spectrometry Data:

| m/z | Possible Fragment |

| 135 | [M]⁺ (Molecular Ion) |

| 106 | [M - HCN]⁺ |

| 94 | [M - C₂H₅]⁺ |

| 68 | [Furan-CH]⁺ |

| 67 | [Dihydropyrrole]⁺ |

Note: This data is predicted and may vary from experimental values.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower energy (ground state) to higher energy (excited state) molecular orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the conjugated system formed by the furan ring and the imine group. The furan ring itself exhibits π → π* transitions. The conjugation with the C=N double bond of the dihydropyrrole ring would likely cause a bathochromic (red) shift of the absorption maximum (λ_max) compared to unsubstituted furan. An n → π* transition associated with the non-bonding electrons on the nitrogen and oxygen atoms may also be observed, typically as a weaker absorption at a longer wavelength. The solvent used can also influence the position and intensity of the absorption bands.

Predicted UV-Vis Absorption Data:

| λ_max (nm) | Type of Transition |

| ~220 - 240 | π → π |

| ~270 - 290 | π → π |

| ~300 - 320 | n → π* |

Note: This data is predicted and may vary from experimental values and is highly dependent on the solvent.

Definitive Solid-State Structural Determination of this compound Using X-ray Crystallography Remains Elusive

Despite a comprehensive search of available scientific literature and crystallographic databases, specific X-ray crystallography data for the definitive solid-state structural determination of this compound could not be located. As a result, detailed research findings including data tables on its crystal structure, such as unit cell parameters, space group, and key bond lengths and angles, are not publicly available at this time.

X-ray crystallography is an essential analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is unparalleled in its ability to deliver an unambiguous determination of a molecule's solid-state conformation, including bond lengths, bond angles, and torsional angles. Such data is invaluable for understanding the steric and electronic properties of a compound, which in turn influences its reactivity and interactions with other molecules.

For analogous heterocyclic compounds, X-ray diffraction studies have been crucial in confirming molecular geometries and understanding intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice. However, for this compound, no published studies detailing a successful single-crystal X-ray diffraction analysis were identified.

The absence of this data in the public domain means that the definitive solid-state structure of this compound has not been experimentally elucidated and reported. Further research, involving the growth of suitable single crystals of the compound and subsequent X-ray diffraction analysis, would be required to provide these critical structural details.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a popular tool for chemical computations due to its accuracy and relatively low computational cost.

Geometry optimization is a fundamental computational procedure that aims to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. The most stable conformation, known as the global minimum, provides insights into the molecule's structure, stability, and reactivity.

For 5-(furan-2-yl)-3,4-dihydro-2H-pyrrole, a DFT calculation, likely using a functional such as B3LYP with a basis set like 6-311G**, would be employed to determine its optimized geometry. The resulting structure would reveal key bond lengths, bond angles, and dihedral angles. It is expected that the furan (B31954) and dihydropyrrole rings would be nearly coplanar to maximize π-conjugation, which contributes to the molecule's stability. Studies on similar heterocyclic compounds, such as diketopyrrolopyrrole molecules end-capped with furan-2-carboxylate, have shown that a planar molecular geometry is favored, leading to enhanced electronic properties. The planarity of the molecular geometry in such compounds is a key factor in their photovoltaic properties.

| Parameter | Expected Value Range | Significance |

|---|---|---|

| C=N bond length (pyrroline ring) | ~1.28 - 1.30 Å | Indicates the imine character of the bond. |

| C-O bond length (furan ring) | ~1.36 - 1.37 Å | Characteristic of an aromatic furan ring. |

| C-C bond length (inter-ring) | ~1.45 - 1.48 Å | Reflects the degree of conjugation between the two rings. |

| Dihedral angle (furan-pyrroline) | Near 0° | A small dihedral angle suggests a high degree of planarity and conjugation. |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability. A smaller gap generally implies higher reactivity and lower stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring, while the LUMO may be distributed across the entire conjugated system, including the C=N bond of the dihydropyrrole ring. The HOMO-LUMO gap can be calculated using DFT. In related furan-containing compounds, the HOMO-LUMO gap has been shown to be influenced by the extent of π-conjugation. For instance, in isoacenofurans, the HOMO-LUMO gap is smaller than in the corresponding acenes, indicating a more highly delocalized π-system. nih.gov A computational study on 2(5H)-furanone and its derivatives showed that structural modifications significantly impact the energy levels of molecular orbitals. ajchem-b.com

| Parameter | Calculated Value (Illustrative) | Interpretation |

|---|---|---|

| HOMO Energy | -6.0 to -5.0 eV | Represents the electron-donating ability of the molecule. |

| LUMO Energy | -2.0 to -1.0 eV | Represents the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | ~4.0 eV | Indicates the chemical reactivity and electronic transition energy. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In this compound, the MEP map is expected to show a region of high negative potential around the oxygen atom of the furan ring and the nitrogen atom of the dihydropyrrole ring, due to the high electronegativity of these atoms. These regions would be the most likely sites for electrophilic attack. Conversely, the hydrogen atoms attached to the carbon atoms would exhibit positive potential. A computational study of 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium revealed delocalization of cationic charge on the furanium moiety, highlighting the utility of MEP in understanding charge distribution. researchgate.net

Natural Population Analysis (NPA) is a method for calculating the atomic charges and orbital populations within a molecule. It provides a more robust description of the electron distribution than other methods like Mulliken population analysis.

For this compound, NPA would likely show that the oxygen and nitrogen atoms carry significant negative charges, while the carbon atom of the C=N bond and the carbon atoms adjacent to the oxygen in the furan ring would have positive charges. This charge distribution is consistent with the expected reactivity of the molecule. In a study of a furanium ion, NPA charges were used to understand the delocalization of cationic charge. researchgate.net

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies can be compared with experimental spectra to confirm the structure of the molecule and to assign the observed vibrational bands to specific molecular motions.

For this compound, DFT calculations would predict the vibrational frequencies associated with the stretching and bending modes of its functional groups. Key vibrational modes would include the C=N stretching of the dihydropyrrole ring, the C-O-C stretching of the furan ring, and the C-H stretching and bending modes of both rings. A computational study on furan and pyrrole (B145914) has provided detailed assignments of their vibrational spectra, which can serve as a reference for interpreting the spectrum of the target molecule. researchgate.net Similarly, a DFT and vibrational spectroscopic study of a furalaxyl (B1674189) derivative provided a good correlation between calculated and experimental frequencies. researchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C=N Stretch | 1640 - 1690 | Stretching of the imine bond in the dihydropyrrole ring. |

| Furan Ring Stretch (C-O-C) | 1000 - 1300 | Asymmetric and symmetric stretching of the C-O-C bonds in the furan ring. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of the C-H bonds on the furan ring. |

| Aliphatic C-H Stretch | 2850 - 2960 | Stretching of the C-H bonds on the dihydropyrrole ring. |

Electronic Structure Analysis

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for a detailed examination of the pathways leading from reactants to products. For the synthesis of this compound, a likely route is a variation of the Paal-Knorr reaction, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). researchgate.netwikipedia.org Density Functional Theory (DFT) is a common method employed for such investigations, providing a balance between computational cost and accuracy. colab.wsnih.gov

Studies on the Paal-Knorr pyrrole synthesis have used DFT to explore the reaction's mechanistic intricacies. researchgate.netrgmcet.edu.in The generally accepted mechanism involves the initial formation of a hemiaminal, followed by a rate-limiting cyclization and subsequent dehydration to form the aromatic pyrrole ring. colab.wsorganic-chemistry.org Computational investigations have confirmed that a pathway involving a hemiaminal intermediate is energetically more favorable than an alternative path proceeding through an enamine. researchgate.netcolab.ws

A critical aspect of mechanistic studies is the localization of transition states (TS), which are first-order saddle points on the potential energy surface corresponding to the highest energy point along the reaction coordinate. youtube.com Locating a TS is essential for understanding the feasibility of a proposed reaction step. Computational methods, such as synchronous transit-guided quasi-Newton (STQN) methods or nudged elastic band (NEB) calculations, are used to find these structures. youtube.com Once a candidate TS is located, a frequency calculation is performed to confirm its identity; a true transition state has exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate. youtube.com

Following the successful localization of a transition state, Intrinsic Reaction Coordinate (IRC) analysis is performed. An IRC calculation maps the minimum energy path connecting the transition state downhill to the corresponding reactant and product. researchgate.net This analysis is crucial as it verifies that the identified TS correctly connects the intended intermediates on the reaction pathway, thus validating the proposed mechanistic step. researchgate.net For a reaction like the Paal-Knorr synthesis, IRC calculations would be used to confirm that the transition state for the cyclization step connects the hemiaminal intermediate to the resulting dihydroxy-pyrrolidine derivative.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. The difference in energy between a reactant and a transition state is the activation energy or energy barrier (ΔG‡ or ΔE‡). nih.gov This barrier is a key determinant of the reaction rate; a higher barrier corresponds to a slower reaction.

Computational studies on analogous Paal-Knorr reactions have determined the energy barriers for the key mechanistic steps. For instance, DFT calculations have shown that the cyclization step is often rate-limiting and that its energy barrier can be significantly lowered by the presence of explicit water molecules or an acid catalyst, which facilitate proton transfers. rsc.org In one study, the barrier for the cyclization of a 1,4-dicarbonyl to a dihydroxy dihydrofuran derivative via a hemiketal intermediate was found to be only 5.5 kcal/mol in the presence of H₃O⁺. rsc.org Such calculations allow for the prediction of reaction kinetics and help explain why certain reaction conditions are necessary for a successful synthesis. nih.gov

Below is a table of representative calculated energy barriers for the key steps in a plausible Paal-Knorr type synthesis leading to a pyrroline (B1223166), based on computational studies of related systems.

| Reaction Step | Description | Representative Calculated Activation Energy (kcal/mol) |

| Hemiaminal Formation | Attack of an amine on one of the carbonyl groups of the 1,4-dicarbonyl precursor. | Low to moderate; often reversible and not rate-limiting. |

| Cyclization | Intramolecular attack of the nitrogen on the second carbonyl group to form the five-membered ring. | 10 - 30 kcal/mol (This is typically the rate-limiting step; the barrier is highly sensitive to catalysis). rsc.org |

| Dehydration | Elimination of water molecules to form the final 3,4-dihydro-2H-pyrrole product. | Generally follows cyclization with lower barriers, especially under acidic conditions. |

Quantum Chemical Descriptors for Reactivity Prediction (e.g., Electronegativity, Chemical Hardness, Global Softness)

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity and stability. researchgate.netrsc.org These descriptors are often calculated using DFT based on the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Electronegativity (χ): A measure of an atom or molecule's ability to attract electrons. It is calculated as χ ≈ -(E_HOMO + E_LUMO)/2.

Chemical Hardness (η): Represents the resistance of a molecule to a change in its electron distribution. A harder molecule is less reactive. It is calculated as η ≈ (E_LUMO - E_HOMO)/2.

Global Softness (S): The inverse of chemical hardness (S = 1/η). A softer molecule is more polarizable and generally more reactive.

For this compound, these descriptors can predict the most likely sites for electrophilic or nucleophilic attack. The furan ring, being electron-rich, is expected to have a high HOMO energy, making it susceptible to attack by electrophiles. Conversely, the imine carbon (C=N) in the pyrroline ring is electrophilic and would be associated with the LUMO, making it a target for nucleophiles. Analysis of these descriptors can provide a quantitative basis for understanding the molecule's reactivity in various chemical environments. chemrxiv.orgchemrxiv.org

The following table outlines key quantum chemical descriptors and their implications for the reactivity of a molecule like this compound.

| Descriptor | Formula | Significance for Reactivity |

| HOMO Energy (E_HOMO) | - | Higher energy indicates a better electron donor (more nucleophilic). The furan ring is expected to contribute significantly to the HOMO. |

| LUMO Energy (E_LUMO) | - | Lower energy indicates a better electron acceptor (more electrophilic). The π* orbital of the imine bond is a likely contributor to the LUMO. |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | A smaller gap indicates higher reactivity and lower kinetic stability. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Measures the overall ability to attract electrons in a chemical bond. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | A large value indicates high stability and low reactivity. |

| Global Softness (S) | 1 / (2η) | A large value indicates high polarizability and high reactivity. |

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum mechanics calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to model the movement of atoms and molecules over time. pitt.edu MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the molecule's dynamic behavior, conformational flexibility, and interactions with its environment (e.g., solvent). psu.educore.ac.uk

For this compound, a key flexible coordinate is the torsion angle around the single bond connecting the furan and pyrroline rings. MD simulations can be used to explore the conformational landscape associated with this rotation. researchgate.net By simulating the molecule over nanoseconds or longer, it is possible to identify the lowest energy conformers (the most populated shapes) and the energy barriers to rotation between them. nih.gov This information is crucial for understanding how the molecule's shape influences its reactivity and its ability to bind to biological targets or interact with other molecules. acs.org

Furthermore, MD simulations with explicit solvent molecules (e.g., water) can reveal detailed information about solvation shells and specific intermolecular interactions like hydrogen bonding between the pyrroline nitrogen atom and solvent molecules. Understanding these interactions is vital, as the solvent can significantly influence both the conformational preferences and the reaction mechanisms of the solute molecule. researchgate.netacs.org

Advanced Applications and Emerging Research Directions

Role as a Versatile Building Block in Complex Organic Synthesis

The true potential of 5-(furan-2-yl)-3,4-dihydro-2H-pyrrole in organic synthesis lies in the distinct reactivity of its two constituent rings. Furan (B31954) and its derivatives are well-established as versatile synthons, capable of participating in a broad range of transformations to create complex molecular architectures for natural products, drug discovery, and materials science. acs.org The furan ring can be viewed as a precursor to 1,4-dicarbonyl compounds through hydrolytic ring cleavage or can undergo various cycloaddition reactions, such as the Diels-Alder reaction. acs.org

Simultaneously, the 3,4-dihydro-2H-pyrrole (1-pyrroline) core serves as a crucial intermediate for synthesizing N-heterocyclic compounds. researchgate.net The imine functionality within this ring is susceptible to nucleophilic attack, allowing for the introduction of diverse substituents at the 5-position. Syntheses of substituted 3,4-dihydro-2H-pyrroles are actively being developed using sustainable and efficient methods, such as one-pot multistep reactions. researchgate.net These pyrroline (B1223166) derivatives are important intermediates for biologically active natural products, including alkaloids found in fire ant venoms. nih.govmdpi.com

This dual reactivity makes this compound a potent building block. It can be employed in tandem or sequential reactions, where one ring is modified while the other remains intact for subsequent transformations. This allows for the strategic construction of highly functionalized and complex molecular scaffolds that would be challenging to access through other synthetic routes.

Potential in Materials Science and Polymer Chemistry

The combination of an electron-rich furan ring and a nitrogen-containing pyrrole (B145914) system provides an ideal scaffold for the development of novel functional materials. While research specifically utilizing this compound is still an emerging area, the properties of related furan- and pyrrole-based materials highlight its significant potential.

Furan has garnered attention as a viable, renewable building block for semiconducting polymers, offering an alternative to the more commonly used thiophene. researchgate.net Copolymers incorporating furan units have been synthesized for applications in field-effect transistors and photovoltaic cells, demonstrating optical band gaps suitable for solar energy conversion. researchgate.net Research into furan-substituted thiophene/phenylene co-oligomers has led to the development of single-crystal organic lasing systems with advanced optoelectronic properties, including high photoluminescence quantum yields and ambipolar charge transport capabilities. rsc.org

Given this precedent, this compound could serve as a monomer for new classes of optoelectronic materials. The presence of both the furan and the nitrogen-containing dihydropyrrole ring could lead to polymers with unique electronic properties, potentially offering tunable HOMO/LUMO energy levels and enhanced charge transport characteristics. The direct linkage between the two heterocyclic systems facilitates electronic communication, a key feature in the design of conjugated materials for organic electronics. acs.orginformaticsjournals.co.in

The development of advanced polymer architectures, such as block copolymers and complex polymer networks, relies on monomers with versatile chemical handles. researchgate.net The this compound scaffold offers multiple avenues for polymerization. The furan moiety can participate in reversible Diels-Alder reactions, a powerful tool for creating self-healing polymers and dynamic polymer networks. The dihydropyrrole ring, through ring-opening polymerization or modification of the imine bond, provides another route to creating novel polymer backbones. This dual functionality could be exploited to create sophisticated architectures like graft copolymers or cross-linked materials with tailored thermal, mechanical, and electronic properties.

Catalyst Design and Ligand Development Incorporating the Furan-Dihydropyrrole Scaffold

Axially chiral scaffolds based on linked heteroaromatic rings are of increasing importance in the design of privileged catalysts and ligands for asymmetric synthesis. researchgate.net While the development of catalysts based on the furan-dihydropyrrole core is not yet established, the structural framework presents a promising starting point.

The nitrogen atom of the dihydropyrrole and the oxygen atom of the furan ring can act as potential coordination sites for metal centers. By introducing chirality into the scaffold, for instance at the C-5 position of the pyrroline ring or by creating atropisomers through bulky substitution, it is conceivable to design novel bidentate ligands. Such ligands could find applications in a variety of metal-catalyzed reactions, including asymmetric hydrogenation, cross-coupling, and cycloaddition reactions, offering new reactivity and selectivity profiles. The synthesis of pyrrole derivatives is often achieved through catalytic methods, and the development of new catalysts is a continuous area of research. researchgate.netorganic-chemistry.org

Interdisciplinary Research Avenues

The unique structure of this compound positions it at the intersection of several scientific disciplines.

Medicinal Chemistry: Many biologically active compounds contain furan and pyrrole moieties. nih.govnih.gov For example, a synthetic compound featuring a furan ring, 5-(furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime, has been shown to exhibit significant anti-proliferative activity against human cancer cell lines by disrupting tubulin polymerization. nih.gov The furan-dihydropyrrole scaffold could serve as a novel template for the design of therapeutic agents targeting a range of biological pathways.

Agrochemicals: The 1-pyrroline (B1209420) structure is found in natural products with insecticidal properties. nih.govmdpi.com This suggests that derivatives of this compound could be explored as new leads in the development of pesticides or other agrochemicals.

Flavor and Fragrance Chemistry: The parent compound is a known constituent of the aroma of roasted coffee, indicating its potential relevance in food science and the development of synthetic flavor compounds.

The exploration of these interdisciplinary avenues will likely uncover new functionalities and applications for this versatile heterocyclic compound, driving further innovation in both fundamental and applied chemical research.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₉NO | lookchem.com |

| Molecular Weight | 135.166 g/mol | lookchem.com |

| CAS Number | 104704-31-6 | lookchem.com |

| Density | 1.17 g/cm³ | lookchem.com |

| Boiling Point | 189.2°C at 760 mmHg | lookchem.com |

| Flash Point | 68.3°C | lookchem.com |

| Refractive Index | 1.587 | lookchem.com |

| Hydrogen Bond Acceptor Count | 2 | lookchem.com |

| Rotatable Bond Count | 1 | lookchem.com |

Table 2: Potential Applications and Enabling Structural Features

| Application Area | Key Structural Feature(s) | Potential Role/Function |

|---|---|---|

| Complex Organic Synthesis | Furan ring; Dihydropyrrole (imine) | Bifunctional building block for tandem reactions acs.orgresearchgate.net |

| Optoelectronic Materials | Conjugated Furan-Pyrrole system | Monomer for semiconducting polymers researchgate.netrsc.org |

| Advanced Polymers | Furan (Diels-Alder); Dihydropyrrole (ROP) | Creation of cross-linked or block copolymers researchgate.net |

| Catalyst Design | N and O heteroatoms | Scaffold for novel bidentate ligands researchgate.net |

| Medicinal Chemistry | Heterocyclic pharmacophore | Template for new therapeutic agents nih.gov |

Conclusion and Future Perspectives

Summary of Key Research Achievements on 5-(furan-2-yl)-3,4-dihydro-2H-pyrrole

Unexplored Research Avenues and Current Challenges

The dearth of information on this compound presents a wide array of unexplored research avenues. The primary challenge is the development of a direct and efficient synthetic route to the molecule. While general methods for the synthesis of 2-substituted-1-pyrrolines exist, their applicability and optimization for a furan-containing substrate have not been reported.

Key unexplored research areas include:

Synthesis and Characterization: Developing and optimizing a reliable synthetic pathway is the first and most crucial step. This would be followed by a comprehensive characterization of its spectral and physical properties.

Chemical Reactivity: The reactivity of the imine functionality in the dihydropyrrole ring in the presence of the furan (B31954) moiety is unknown. Investigations into its susceptibility to reduction, oxidation, and cycloaddition reactions could reveal novel chemical transformations.

Biological Activity Screening: Both furan and pyrroline (B1223166) scaffolds are present in numerous biologically active compounds. A systematic screening of this compound for various biological activities, such as antimicrobial, antifungal, or anticancer properties, is a logical and promising avenue.

Coordination Chemistry: The nitrogen and oxygen heteroatoms could potentially act as ligands for metal coordination. The synthesis and characterization of metal complexes of this compound could lead to new catalysts or materials.

Computational Studies: In the absence of experimental data, computational modeling could provide initial insights into the molecule's geometry, electronic structure, and potential reactivity, guiding future experimental work.

The principal challenge remains the initial impetus for research. Without a compelling theoretical or preliminary finding to suggest unique properties, securing funding and dedicating resources to the study of this specific compound is difficult.

Outlook for Future Developments in Furan-Substituted Dihydro-2H-pyrrole Chemistry

The future of furan-substituted dihydro-2H-pyrrole chemistry is intrinsically linked to the broader advancements in heterocyclic chemistry and the continuous search for novel bioactive molecules and functional materials. As synthetic methodologies become more sophisticated, allowing for the facile and modular construction of complex heterocyclic systems, interest in underexplored scaffolds like this compound may grow.

Future developments are likely to be driven by:

High-Throughput Screening: The inclusion of diverse and novel heterocyclic compounds in high-throughput screening libraries could serendipitously uncover interesting biological activities for furan-substituted dihydropyrroles, thereby catalyzing further research.

Bioisosteric Replacement: The furan-dihydropyrrole motif could be explored as a bioisostere for other known pharmacophores in drug discovery programs.

Materials Science: The incorporation of this building block into larger conjugated systems or polymers could be investigated for applications in organic electronics or as sensory materials. The combination of the electron-rich furan ring and the dihydropyrrole unit could impart unique photophysical properties.

Catalysis: The development of novel catalysts that can functionalize both the furan and dihydropyrrole rings in a selective manner will be crucial for creating a diverse range of derivatives for further study.

In essence, the future of this compound and its relatives is one of potential. While it currently resides in the vast catalog of synthetically accessible but uninvestigated molecules, its journey into the scientific spotlight awaits the curiosity of a research group willing to explore its uncharted chemical landscape.

Q & A

Q. What are the standard synthetic routes for preparing 5-(furan-2-yl)-3,4-dihydro-2H-pyrrole derivatives?

The compound and its derivatives are typically synthesized via base-assisted cyclization or ring-expansion reactions. For example, substituted 3,4-dihydro-2H-pyrroles can be prepared using aziridine precursors and sodium iodide, followed by purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol . Specific aryl or heteroaryl substituents are introduced using pre-functionalized starting materials, with yields ranging from 44% to 86% depending on steric and electronic factors .

Q. How are spectroscopic techniques employed to confirm the structure of synthesized derivatives?

Structural validation relies on a combination of NMR, NMR, FTIR, and HRMS. For instance, NMR signals for the dihydro-pyrrole moiety typically appear at δ 2.5–3.5 ppm (methylene protons) and δ 5.0–6.5 ppm (furan ring protons). HRMS data must align with theoretical molecular weights within ±2 ppm error margins. Discrepancies in spectral data can arise from impurities, requiring iterative recrystallization or chromatography .

Q. What purification techniques are effective for isolating these compounds?

Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol, benzene) are standard. For polar derivatives like 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, gradient elution (1:3 to 2:1 ethyl acetate/PE) is recommended to separate closely related by-products .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of novel derivatives?

Quantum chemical reaction path searches (e.g., density functional theory) can predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD employs computational workflows to screen substituent effects on cyclization efficiency, narrowing optimal reaction conditions (e.g., temperature, solvent polarity) . Software tools like Gaussian or ORCA enable virtual simulations of reaction mechanisms, accelerating derivative design .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Contradictions (e.g., unexpected NMR shifts) may arise from tautomerism or residual solvents. Cross-validate using 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For ambiguous HRMS peaks, isotopic pattern analysis or high-resolution ion mobility spectrometry can differentiate isobaric impurities .

Q. How can reactor design principles improve scalable synthesis?

CRDC guidelines (RDF2050112) emphasize continuous-flow reactors for exothermic cyclization steps, enhancing heat dissipation and yield consistency. Membrane separation technologies (RDF2050104) are effective for isolating thermally sensitive derivatives, reducing decomposition during purification .

Q. What methodologies enhance regioselectivity in substituent introduction?

Steric directing groups (e.g., 4-chlorophenyl) or Lewis acid catalysts (e.g., ZnCl) can bias ring-opening/closure steps. For example, sodium iodide-mediated ring expansion of N-vinyl aziridines selectively generates 5-aryl-substituted dihydro-pyrroles . Kinetic studies (e.g., variable-temperature NMR) help identify transient intermediates that influence regioselectivity .

Methodological Notes

- Data Validation : Always correlate NMR/HRMS with single-crystal X-ray diffraction for ambiguous cases.

- Reaction Optimization : Use design of experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading) and identify statistically significant yield drivers .

- Safety : Follow GHS protocols for handling reactive intermediates (e.g., diazomethane in ) and store hygroscopic derivatives under inert atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.